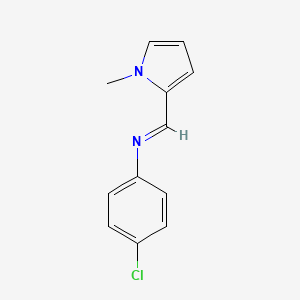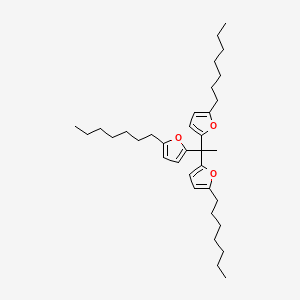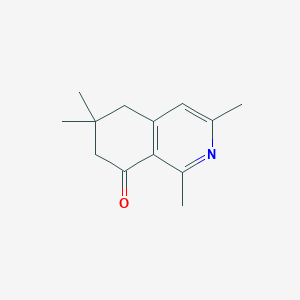
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one is a heterocyclic organic compound with a distinctive structure featuring multiple methyl groups attached to a dihydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one can be synthesized through several methodologies. One common approach involves the condensation of an appropriate 1,3,6,6-tetramethyl-1,2,3,4-tetrahydroisoquinoline with an oxidizing agent to form the target compound.
Typical conditions for such a reaction may include:
Reagents: : Suitable oxidizing agents like chromic acid or potassium permanganate.
Solvents: : Solvents such as methanol or acetonitrile.
Temperature: : Controlled temperature settings, often between 0°C to 25°C.
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve more scalable processes such as:
Catalytic oxidation using transition metal catalysts.
Continuous flow reactors for efficient large-scale production.
化学反应分析
Types of Reactions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one undergoes several types of reactions:
Oxidation: : Converts it to higher oxidation state compounds.
Reduction: : Can yield various reduced products depending on the reagents.
Substitution: : Nucleophilic substitution can modify the structure, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or oxygen with a catalyst.
Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products
Oxidized derivatives.
Reduced forms with varied hydrogenation.
Substituted isoquinolinones with functional group variations.
科学研究应用
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one finds applications in multiple scientific domains:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for potential biological activities, including enzyme inhibition.
Medicine: : Explored for its pharmacological properties in drug development.
Industry: : Employed in the production of specialized materials and chemical intermediates.
作用机制
The compound exerts its effects by interacting with specific molecular targets:
Enzymes: : It can inhibit or modulate enzyme activities, influencing biochemical pathways.
Receptors: : Potential binding to biological receptors, affecting signal transduction.
Pathways: : Involvement in metabolic and synthetic pathways due to its reactivity and structure.
相似化合物的比较
Compared to other similar compounds, 1,3,6,6-tetramethyl-6,7-dihydroisoquinolin-8(5H)-one stands out due to its unique structural features and reactivity profile.
Similar Compounds
1,2,3,4-Tetrahydroisoquinolines: Less methylated and different in reactivity.
Isoquinolines: Similar core but vary in substituent patterns and properties.
The uniqueness of this compound lies in its balanced methylation and the presence of both saturated and unsaturated portions within its ring system, providing distinct chemical and biological properties.
This compound, with its multifaceted characteristics and wide range of applications, continues to be a subject of significant scientific interest and investigation
属性
CAS 编号 |
55713-38-7 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1,3,6,6-tetramethyl-5,7-dihydroisoquinolin-8-one |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-6-13(3,4)7-11(15)12(10)9(2)14-8/h5H,6-7H2,1-4H3 |
InChI 键 |
MSGSVUUSYZTSRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)C)C(=O)CC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


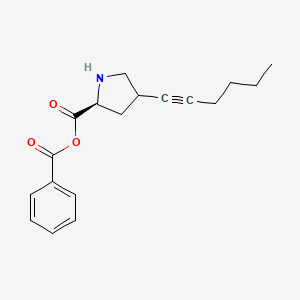
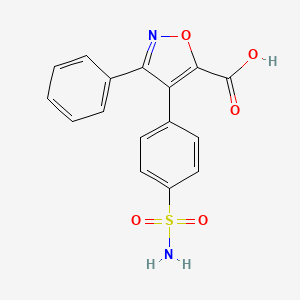
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

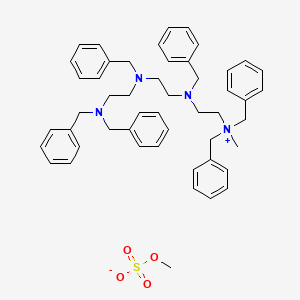
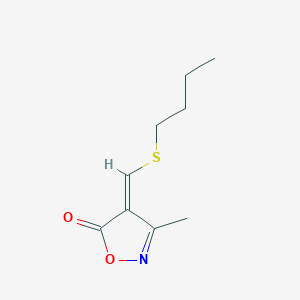
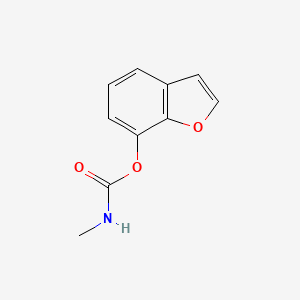
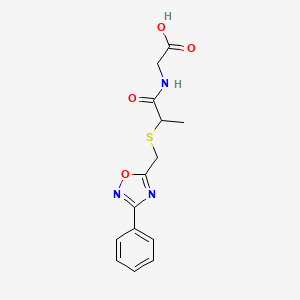
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
